molecular formula C6H3Cl2NO2 B1331721 4,5-Dichloropicolinic acid CAS No. 73455-13-7

4,5-Dichloropicolinic acid

Cat. No. B1331721
CAS RN: 73455-13-7
M. Wt: 192 g/mol
InChI Key: JTQMTNAVHHXZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.


Molecular Structure Analysis

The molecular structure of 4,5-Dichloropicolinic acid is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .

It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .

Safety and Hazards

The safety information for 4,5-Dichloropicolinic acid indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 4,5-Dichloropicolinic acid are not mentioned in the search results, a related compound, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid, has been suggested as a potential lead structure in the discovery of novel synthetic auxin herbicides .

Mechanism of Action

Target of Action

4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .

Biochemical Pathways

Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that 4,5-Dichloropicolinic acid might also influence pathways related to zinc transport and homeostasis.

Pharmacokinetics

It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that 4,5-Dichloropicolinic acid might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 4,5-Dichloropicolinic acid is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.

Action Environment

It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions

properties

IUPAC Name

4,5-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQMTNAVHHXZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310511
Record name 4,5-DICHLOROPICOLINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73455-13-7
Record name 73455-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-DICHLOROPICOLINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.